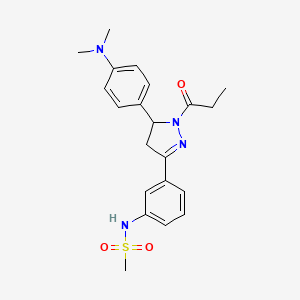

N-(3-(5-(4-(dimetilamino)fenil)-1-propionil-4,5-dihidro-1H-pirazol-3-il)fenil)metanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of compounds related to this molecule often involves sophisticated methods such as palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles . Another method involves the use of aldol condensation and carboxamide formation .Molecular Structure Analysis

The molecular structure of similar compounds often reveals interesting features like hydrogen-bonded dimers and unique conformational characteristics. The 3D structure of related compounds can be viewed using specific software .Chemical Reactions Analysis

Chemical reactions involving compounds like this demonstrate their reactivity and potential for forming new bonds. For example, reactions with dinucleophiles have been employed to synthesize derivatives with significant yields .Physical and Chemical Properties Analysis

The physical properties of similar compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments. The chemical properties, including reactivity and the potential to undergo various chemical transformations, highlight the functional versatility of these compounds.Aplicaciones Científicas De Investigación

Materiales Ópticos No Lineales

La síntesis de QCC implica una condensación aldólica y la formación de carboxamida. Los investigadores han caracterizado QCC utilizando técnicas como FT-IR, 1H NMR, 13C NMR y espectrometría de masas . Notablemente, QCC exhibe propiedades ópticas no lineales de tercer orden (TNLO) cuando se disuelve en solventes polares como DMSO, DMF y etanol. Los hallazgos clave incluyen:

Estas propiedades posicionan a QCC como un material óptico no lineal (NLO) prometedor para aplicaciones en fotónica y optoelectrónica.

Actividad Antifúngica

Si bien no está directamente relacionado con sus propiedades ópticas, las características estructurales de QCC pueden contribuir a otras aplicaciones. Por ejemplo, un análisis detallado de los derivados de QCC reveló actividad antifúngica contra diversas cepas de hongos . Investigaciones adicionales podrían explorar su potencial como agente antifúngico.

Tinte de Materiales de Poliéster

La estructura química de QCC lo convierte en un candidato interesante para aplicaciones de tinción. Los investigadores han empleado derivados de QCC como colorantes dispersos para materiales de poliéster. El proceso de tinción, realizado a diferentes temperaturas, arrojó información valiosa . Investigar su comportamiento de tinción y la solidez del color podría mejorar las aplicaciones textiles.

Síntesis de Fenazina

Las fenazinas son compuestos versátiles con diversas aplicaciones. Las metodologías recientes han facilitado la N-arilación, lo que hace factible sintetizar derivados de QCC. Sin embargo, persisten los desafíos relacionados con la toxicidad y el rendimiento. Una mayor exploración del papel de QCC en la síntesis de fenazinas podría conducir a métodos más seguros y eficientes .

Bloques de Construcción para Derivados Heterocíclicos

La estructura molecular de QCC sugiere un potencial como bloque de construcción para compuestos heterocíclicos. Los investigadores han utilizado enaminonas N,N-dimetil (similares en estructura a QCC) para crear una amplia gama de derivados heterocíclicos y heterocíclicos fusionados . Investigar la reactividad de QCC en este contexto podría generar compuestos novedosos.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to targetCyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

Compounds with similar structures have been shown to interact with their targets throughhydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation and activity of the target protein .

Biochemical Pathways

Given its potential target, it may be involved in the regulation of thecell cycle and apoptosis . Inhibition of Cyclin-dependent kinase 2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have goodsolubility and bioavailability . The compound’s pharmacokinetic properties can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Given its potential target, it may lead tocell cycle arrest and apoptosis in cancer cells . This could result in the inhibition of tumor growth and potentially lead to tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment, which can in turn influence its bioavailability and efficacy .

Propiedades

IUPAC Name |

N-[3-[3-[4-(dimethylamino)phenyl]-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-5-21(26)25-20(15-9-11-18(12-10-15)24(2)3)14-19(22-25)16-7-6-8-17(13-16)23-29(4,27)28/h6-13,20,23H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGRKHUFLTXLMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)

![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-bromobenzamide](/img/structure/B2460794.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)

![(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460798.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2460800.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-4-yl)methanone oxalate](/img/structure/B2460806.png)

![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)